tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

CAS No.: 883547-40-8

Cat. No.: VC3250946

Molecular Formula: C12H23N3O2

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883547-40-8 |

|---|---|

| Molecular Formula | C12H23N3O2 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl N-(1-pyrrolidin-3-ylazetidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)14-9-7-15(8-9)10-4-5-13-6-10/h9-10,13H,4-8H2,1-3H3,(H,14,16) |

| Standard InChI Key | NRRMGJKPWGLLNO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2CCNC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2CCNC2 |

Introduction

Chemical Properties and Structure

Basic Identification and Properties

tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate belongs to the chemical class of carbamates, which are esters or salts of carbamic acid. The compound is uniquely identified through several standard chemical identifiers. The following table summarizes the key identification parameters:

| Property | Value |

|---|---|

| Chemical Name | tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate |

| CAS Number | 883547-40-8 |

| Molecular Formula | C₁₂H₂₃N₃O₂ |

| Molecular Weight | 241.33 g/mol |

| MDL Number | MFCD08275933 |

This comprehensive identification profile allows researchers to accurately reference and search for this compound across various chemical databases and literature resources .

Structural Features

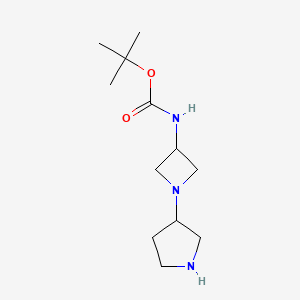

The molecular architecture of tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate incorporates several distinctive structural elements that contribute to its chemical behavior and potential biological activity. The compound contains:

-

A tert-butyl group attached to the carbamate functionality, providing steric bulk and protection to the carbamate nitrogen

-

An azetidine ring (a four-membered nitrogen-containing heterocycle) with substitution at the 3-position

-

A pyrrolidine ring (a five-membered nitrogen-containing heterocycle) connected at the 3-position

-

A carbamate functional group (R-NH-COO-R') that serves as a protective group for the amine functionality

These structural features create a unique three-dimensional arrangement that influences the compound's reactivity patterns, solubility characteristics, and potential interactions with biological targets .

Physical and Chemical Properties

Based on its structural composition, tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate exhibits physical and chemical properties consistent with carbamate compounds containing heterocyclic ring systems. The recommended storage conditions of sealed containers at 2-8°C in dry conditions suggest that the compound may be sensitive to moisture and thermal degradation .

The presence of the tert-butyl carbamate group (Boc group) indicates that this compound would be susceptible to acid-catalyzed hydrolysis, which is a characteristic property frequently utilized in synthetic organic chemistry for deprotection reactions. The nitrogen atoms in both the azetidine and pyrrolidine rings provide basic centers that can participate in various chemical reactions, including alkylation, acylation, and coordination with metals.

Synthetic Approaches and Chemical Reactions

Chemical Reactivity

The reactivity of tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is largely determined by its functional groups and heterocyclic systems. Some predictable reactions include:

-

Acid-catalyzed hydrolysis of the Boc group, revealing the free amine

-

Nucleophilic substitution reactions at the nitrogen centers

-

Ring-opening reactions of the strained azetidine ring under specific conditions

-

Further functionalization of the carbamate group

These chemical transformations make this compound potentially valuable as a building block in the synthesis of more complex structures, particularly those with pharmaceutical applications.

Applications in Research and Industry

Pharmaceutical Relevance

Compounds containing pyrrolidine and azetidine ring systems have received considerable attention in pharmaceutical research due to their potential biological activities. The unique structure of tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, with its combination of two nitrogen-containing heterocycles, suggests potential applications in:

-

Central nervous system (CNS) drug discovery, as similar heterocyclic amines have shown activity at various neurotransmitter receptors

-

Enzymatic inhibition studies, particularly for enzymes with binding pockets that can accommodate its three-dimensional structure

-

Intermediates in the synthesis of peptidomimetics and other biologically active compounds

The Boc protection strategy incorporated in this molecule is particularly valuable in peptide synthesis and other applications where selective deprotection is required later in a synthetic sequence.

Use as a Chemical Building Block

The presence of multiple functional groups and nitrogen-containing heterocycles makes tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate a potentially versatile building block in organic synthesis. After deprotection of the Boc group, the resulting amine can participate in various transformations, including:

-

Amide and peptide bond formation

-

Reductive amination reactions

-

Urea and thiourea formation

-

Sulfonamide synthesis

These transformation possibilities enhance the compound's utility in creating focused libraries of compounds for biological screening and structure-activity relationship studies.

Analytical Approaches for Identification and Characterization

Spectroscopic Methods

The structural characterization of tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the tert-butyl group (typically a singlet at approximately 1.4-1.5 ppm)

-

Signals corresponding to the azetidine and pyrrolidine ring protons

-

NH proton of the carbamate group

-

-

Infrared (IR) Spectroscopy:

-

Characteristic carbamate C=O stretching band (typically around 1700 cm⁻¹)

-

N-H stretching and bending vibrations

-

C-O stretching vibrations

-

-

Mass Spectrometry (MS):

-

Molecular ion peak corresponding to the molecular weight of 241.33

-

Fragmentation pattern showing loss of the Boc group (m/z 57) as a common feature

-

These analytical approaches collectively provide definitive identification and structural confirmation of the compound.

Chromatographic Analysis

Various chromatographic techniques can be employed for purity assessment and separation:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase conditions with UV detection

-

Potentially coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity

-

-

Thin-Layer Chromatography (TLC):

-

Using appropriate solvent systems for visualization

-

Various staining reagents such as ninhydrin or Dragendorff's reagent for detection

-

These analytical methods are essential for establishing and maintaining quality control in research and production environments.

Comparison with Related Compounds

Structural Analogs

tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate shares structural similarities with other carbamate-protected heterocyclic amines. The table below compares this compound with related structures found in chemical databases:

| Compound | Key Structural Differences | CAS Number |

|---|---|---|

| tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate | Target compound | 883547-40-8 |

| tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | Differently positioned linkage between rings | 1019008-21-9 |

| tert-Butyl azetidin-3-ylcarbamate hydrochloride | Lacks pyrrolidine ring, present as HCl salt | 217806-26-3 |

These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume